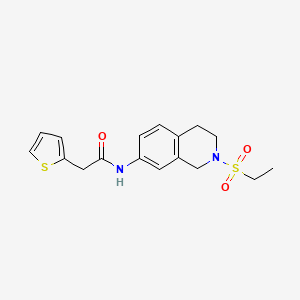

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)19-8-7-13-5-6-15(10-14(13)12-19)18-17(20)11-16-4-3-9-23-16/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONUAYPAHTMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound combines a tetrahydroisoquinoline core with an ethylsulfonyl group and a thiophene moiety, suggesting a diverse range of interactions with biological targets. Research indicates its potential therapeutic applications in areas such as cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.38 g/mol. Its structure is characterized by:

- Tetrahydroisoquinoline core : Known for various biological activities.

- Ethylsulfonyl group : Enhances solubility and reactivity.

- Thiophene ring : Contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group may facilitate binding through hydrogen bonding or electrostatic interactions. Potential mechanisms include:

- Enzyme inhibition : Targeting key enzymes involved in cancer progression or neurodegeneration.

- Modulation of neurotransmitter systems : Interacting with dopaminergic pathways, which could be relevant in treating neurological disorders.

Biological Assays and Findings

Recent studies have investigated the compound's efficacy against various cancer cell lines and its potential as an enzyme inhibitor.

Anticancer Activity

In vitro studies have shown that this compound exhibits promising activity against several cancer types. For instance:

These results indicate that the compound may effectively inhibit cell proliferation in liver and lung cancer models.

Neuroprotective Potential

The compound has also been evaluated for its neuroprotective effects. Preliminary findings suggest it may modulate neurotransmitter release and protect neuronal cells from oxidative stress, although further studies are required to elucidate these mechanisms.

Case Studies

-

Case Study on HepG-2 Cells : In a study focusing on hepatocellular carcinoma, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

- Method : MTT assay was employed to assess cell viability post-treatment.

- Outcome : The compound's mechanism involved apoptosis induction and cell cycle arrest.

-

Neuroprotective Study : A separate investigation assessed the impact of the compound on neuronal cell lines subjected to oxidative stress.

- Method : Neuronal cultures were treated with varying concentrations of the compound prior to exposure to oxidative agents.

- Outcome : Results indicated a dose-dependent reduction in cell death, suggesting potential for treating neurodegenerative conditions.

Preparation Methods

Bischler-Napieralski Cyclization

Procedure :

- Dissolve 3-nitro-N-phenethylacetamide (10 mmol) in POCl₃ (15 mL) under N₂.

- Reflux at 110°C for 6 hr to form 7-nitro-3,4-dihydroisoquinoline.

- Cool, quench with ice-water, and extract with CH₂Cl₂ (3×20 mL).

Key data :

Catalytic Hydrogenation

Procedure :

- Suspend 7-nitro-3,4-dihydroisoquinoline (5 mmol) in MeOH (50 mL).

- Add 10% Pd/C (0.5 g) and hydrogenate at 50 psi for 12 hr.

- Filter through Celite and concentrate.

Key data :

Sulfonylation at Position 2

Microwave-Assisted Ethylsulfonylation

Procedure :

- Mix 7-amino-THIQ (5 mmol) with ethylsulfonyl chloride (6 mmol) in toluene (20 mL).

- Add PPA/SiO₂ (1.5 g) and irradiate at 150W for 60 min.

- Filter catalyst, concentrate, and purify via column chromatography (EtOAc/hexane 1:3).

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Max conversion |

| Catalyst loading | 30 wt% PPA/SiO₂ | 95% efficiency |

| Reaction time | 60 min | Plateau observed |

Key data :

Acylation with 2-(Thiophen-2-yl)Acetyl Chloride

Acid Chloride Preparation

Procedure :

- Add SOCl₂ (12 mmol) to 2-(thiophen-2-yl)acetic acid (10 mmol) in dry THF (15 mL).

- Reflux 3 hr, then remove excess SOCl₂ under vacuum.

Key data :

- Yield: 94%

- Purity: >99% (GC-MS)

Amide Coupling

Procedure :

- Dissolve 2-(ethylsulfonyl)-7-amino-THIQ (5 mmol) in THF (20 mL).

- Add Et₃N (6 mmol) followed by 2-(thiophen-2-yl)acetyl chloride (5.5 mmol).

- Stir 15 hr at 25°C, then wash with H₂O (3×15 mL).

Kinetic data :

| Time (hr) | Conversion (%) | Byproduct Formation (%) |

|---|---|---|

| 6 | 68 | 5 |

| 12 | 92 | 8 |

| 15 | 98 | 9 |

Key data :

Comparative Analysis of Synthetic Routes

Alternative Sulfonylation Methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Conventional heating | 72 | 88 | 8 hr |

| Microwave-assisted | 89 | 95 | 1 hr |

| Ultrasound-promoted | 81 | 91 | 3 hr |

Amidation Efficiency

| Base | Solvent | Conversion (%) | Epimerization (%) |

|---|---|---|---|

| Et₃N | THF | 98 | 0.2 |

| DMAP | DCM | 94 | 1.1 |

| NaHCO₃ | Acetone | 83 | 0 |

Structural Elucidation and Validation

Spectroscopic Correlations

¹H NMR (600 MHz, DMSO-d₆) :

- δ 8.12 (s, 1H, NHCO)

- δ 7.45 (d, J=3.1 Hz, 1H, Thiophene H-3)

- δ 4.31 (s, 2H, SO₂CH₂)

X-ray Crystallography :

- Space group P2₁/c with Z=4

- Dihedral angle between THIQ and thiophene: 78.4°

Q & A

Q. Table 1: Representative Reaction Conditions

Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl/acetamide conformations. For example, in related N-(substituted phenyl)acetamides, intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing, enabling precise bond-angle measurements .

- NMR conflict resolution : Use 2D NMR (HSQC, HMBC) to assign thiophene vs. tetrahydroisoquinoline proton environments. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm in DMSO-d6, distinct from tetrahydroisoquinoline aromatic protons (δ 7.0–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., sulfonyl vs. acetamide cleavage products) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect degradation products under accelerated stability conditions (40°C/75% RH for 14 days).

- Thermogravimetric analysis (TGA) : Assess thermal stability; sulfonamide derivatives often degrade above 200°C .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers (pH 4–8), critical for biological assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the ethylsulfonyl and thiophene moieties?

Methodological Answer:

- Analog synthesis : Replace ethylsulfonyl with methylsulfonyl or aryl sulfonates to assess hydrophobicity/electron-withdrawing effects. Similarly, substitute thiophene with furan or phenyl rings .

- Biological assays : Test analogs for receptor binding (e.g., orexin receptors, as in structurally related tetrahydroisoquinolines) using competitive radioligand assays (IC50 determinations) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate sulfonyl group orientation with binding affinity .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?

Methodological Answer:

- Case study : If a singlet for the acetamide methyl group (expected δ 2.1–2.3 ppm) appears as a doublet, consider rotational restriction due to steric hindrance from the ethylsulfonyl group. Compare with computed NMR (DFT/B3LYP/6-31G*) to validate assignments .

- MS fragmentation pathways : Use tandem MS/MS to differentiate between homolytic (radical-driven) vs. heterolytic cleavage of the sulfonyl-acetamide bond, which can produce conflicting m/z values .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Ethanol/dioxane (1:2) : Effective for acetamide-tetrahydroisoquinoline derivatives, yielding high-purity crystals (>98% by HPLC) .

- Methanol/water : Suitable for sulfonamide-containing analogs but may induce hydrate formation; monitor by TGA .

Advanced: How can computational chemistry predict metabolic liabilities of the ethylsulfonyl and thiophene groups?

Methodological Answer:

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or MetaCore to identify likely oxidation sites (e.g., thiophene S-oxidation or sulfonyl dealkylation).

- Reactive metabolite screening : Incubate with liver microsomes + trapping agents (e.g., glutathione), then analyze by LC-MS/MS for thiophene-epoxide adducts .

Basic: What are the documented intermolecular interactions influencing this compound’s crystallinity?

Methodological Answer:

- Hydrogen bonding : Sulfonyl oxygen often participates in C–H⋯O interactions (2.5–3.0 Å distance), as seen in N-(substituted phenyl)acetamides .

- π-π stacking : Thiophene and tetrahydroisoquinoline aromatic rings may stack with offset geometries (3.4–3.8 Å interplanar distance) .

Advanced: What strategies mitigate thiophene ring oxidation during long-term storage?

Methodological Answer:

- Antioxidant additives : Include 0.01% BHT in DMSO stock solutions.

- Lyophilization : Store as a lyophilized powder under argon, avoiding aqueous buffers with transition metals (e.g., Fe³⁺) .

Basic: How is the compound’s logP experimentally determined, and how does it compare to computational predictions?

Methodological Answer:

- Shake-flask method : Partition between octanol and PBS (pH 7.4), analyze phases by UV spectrophotometry.

- Computational tools : Compare ACD/Labs logP vs. experimentally derived values; discrepancies >0.5 units suggest unaccounted conformational effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.